N-Me-Asp(Otbu)-OH
Overview
Description
N-Methyl-L-aspartic acid tert-butyl ester, also known as N-Me-Asp(Otbu)-OH, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties. The compound features a methyl group attached to the nitrogen atom of the aspartic acid, and a tert-butyl ester protecting group on the carboxyl side chain. These modifications enhance its stability and reactivity, making it a valuable building block in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
N-Me-Asp(Otbu)-OH, also known as Fmoc-Asp(OtBu), is primarily used as a building block in peptide synthesis . It is selectively protected, allowing for the synthesis of β-aspartyl peptides .
Mode of Action
The compound interacts with its targets through condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound’s ability to form branched esters and amides, and lactams and lactones, allows it to play a crucial role in the creation of complex peptide structures .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of complex peptide structures. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it enables the creation of a wide variety of peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored below +30°C . Additionally, the compound’s solubility in DMF suggests that the solvent environment could also impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-aspartic acid tert-butyl ester typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of L-aspartic acid is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester.
Methylation of the Amino Group: The amino group of the protected aspartic acid is methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Purification: The resulting N-Methyl-L-aspartic acid tert-butyl ester is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-aspartic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and methylation reactions.
Automated Systems: Automated systems are employed for precise control of reaction conditions, ensuring consistent product quality.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-aspartic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield N-Methyl-L-aspartic acid.
Substitution: The methyl group on the nitrogen can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Coupling Reactions: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in peptide synthesis.
Major Products Formed
Hydrolysis: N-Methyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Peptides or peptide derivatives.
Scientific Research Applications
N-Methyl-L-aspartic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Methyl-L-aspartic acid tert-butyl ester can be compared with other similar compounds such as:
N-Methyl-L-aspartic acid: Lacks the tert-butyl ester group, making it less stable and reactive in peptide synthesis.
L-Aspartic acid tert-butyl ester: Lacks the methyl group on the nitrogen, resulting in different reactivity and stability.
N-Methyl-L-glutamic acid tert-butyl ester: Similar structure but with an additional methylene group in the side chain, leading to different chemical properties.
The uniqueness of N-Methyl-L-aspartic acid tert-butyl ester lies in its combination of the methyl group on the nitrogen and the tert-butyl ester protecting group, which provides a balance of stability and reactivity that is advantageous in peptide synthesis and other applications.
Properties
IUPAC Name |
(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZMENGKDSBXFM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427288 | |
Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-85-2 | |
Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.